Cas no 872869-01-7 (Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate)
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate structure](https://www.kuujia.com/scimg/cas/872869-01-7x500.png)
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate Chemical and Physical Properties
Names and Identifiers
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- butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
- 872869-01-7
- Z1213672936
- butyl 4-[5-bromo-2-(methylsulfanyl)pyrimidine-4-amido]benzoate
- EN300-24113110
- butyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
- AKOS002277946
- Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
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- Inchi: 1S/C17H18BrN3O3S/c1-3-4-9-24-16(23)11-5-7-12(8-6-11)20-15(22)14-13(18)10-19-17(21-14)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)
- InChI Key: UVBVLAAKZAXUFS-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(N=C1C(NC1C=CC(=CC=1)C(=O)OCCCC)=O)SC
Computed Properties
- Exact Mass: 423.02523g/mol
- Monoisotopic Mass: 423.02523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 107Ų
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24113110-0.05g |
872869-01-7 | 95% | 0.05g |
$212.0 | 2024-06-19 |
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate Related Literature
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
Additional information on Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate (CAS No. 872869-01-7): A Comprehensive Review of Its Chemical Properties and Emerging Applications
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate, with the CAS number 872869-01-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structure, which includes a benzoate moiety linked to a pyrimidine derivative. The presence of both bromine and methylsulfanyl substituents in the pyrimidine ring enhances its reactivity and potential biological activity, making it a valuable scaffold for drug discovery.
The chemical structure of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can be broken down into several key functional groups. The benzoate part contributes to the molecule's solubility and stability, while the pyrimidine ring serves as a pharmacophore that interacts with biological targets. The bromine atom at the 5-position of the pyrimidine ring is particularly noteworthy, as it can participate in various chemical reactions, including cross-coupling reactions commonly used in organic synthesis. Additionally, the methylsulfanyl group at the 2-position introduces a polar character to the molecule, which can influence its binding affinity to biological receptors.
In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds. Pyrimidine derivatives, in particular, have been extensively studied due to their wide range of biological activities. For instance, they have shown promise in the treatment of cancer, infectious diseases, and inflammatory conditions. The compound Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is no exception and has been explored for its potential pharmacological effects.
One of the most compelling aspects of this compound is its structural versatility. The benzoate group can be further modified to introduce additional functional groups, allowing for the creation of a library of derivatives with tailored properties. This flexibility makes it an attractive candidate for structure-based drug design. Researchers have utilized computational methods to predict how different modifications might affect the compound's bioactivity, providing insights into potential drug candidates.
The synthesis of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrimidine derivative, which is then coupled to the benzoate moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. The use of such methods underscores the importance of modern synthetic chemistry in developing complex molecules like this one.
Evaluation of the compound's pharmacological properties has revealed several promising avenues for therapeutic intervention. In vitro studies have demonstrated that it can inhibit specific enzymes involved in cancer cell proliferation. Additionally, preliminary animal models suggest that it may have anti-inflammatory effects by modulating immune responses. These findings are particularly exciting given the increasing recognition of inflammation's role in various diseases.
The role of computational chemistry in understanding the behavior of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate cannot be overstated. Molecular modeling techniques have been used to simulate how this compound interacts with biological targets at an atomic level. These simulations provide critical insights into binding affinities and mechanism-of-action, guiding researchers in optimizing its design for better efficacy and reduced side effects.
The potential applications of this compound extend beyond traditional pharmaceuticals. It has shown promise as a tool compound in chemical biology research, where it can be used to probe biological pathways and understand disease mechanisms. Its unique structural features make it an excellent candidate for developing probes that can interact with specific proteins or enzymes.
The safety profile of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is another critical consideration during its development. Extensive toxicological studies are necessary to assess its potential risks before it can be considered for clinical use. These studies include evaluating its acute toxicity, chronic toxicity, and potential long-term effects on organ systems.
The future direction for research on this compound lies in expanding its therapeutic applications through further derivatization and optimization. By modifying its structure based on insights gained from computational modeling and experimental data, researchers aim to develop more potent and selective drug candidates. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing this vision.
In conclusion, Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate (CAS No. 872869-01-7) represents a significant advancement in medicinal chemistry due to its complex structure and promising biological activities. Its development underscores the importance of innovative approaches in drug discovery and highlights the potential for novel heterocyclic compounds to address unmet medical needs.
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